

Unraveling the Recovery of Pyraclostrobin in Diverse Food Matrices: A Comparative Guide

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Compound of Interest

Compound Name: *Pyraclostrobin-d6*

Cat. No.: *B1152990*

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A comprehensive analysis of pyraclostrobin recovery across various food matrices reveals robust and efficient analytical methodologies, primarily centered around the QuEChERS extraction technique followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific recovery data for the deuterated internal standard, **Pyraclostrobin-d6**, is not extensively detailed in publicly available research, the consistent and high recovery rates of the parent compound, pyraclostrobin, provide a strong indication of the expected performance of its deuterated analog.

Pyraclostrobin-d6 serves as an invaluable tool in analytical chemistry, utilized as an internal standard to ensure the accuracy and reliability of quantification methods for pyraclostrobin residues in complex food samples. The underlying principle of using a deuterated internal standard is that it behaves almost identically to the analyte of interest (native pyraclostrobin) during extraction, cleanup, and chromatographic analysis. Therefore, any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, allowing for precise correction and highly accurate final concentration determination. The recovery of the internal standard is a critical parameter in method validation, and while explicit figures for **Pyraclostrobin-d6** are scarce, the high and consistent recoveries reported for pyraclostrobin suggest that the deuterated standard would exhibit similarly efficient recovery.

Comparative Recovery Data of Pyraclostrobin

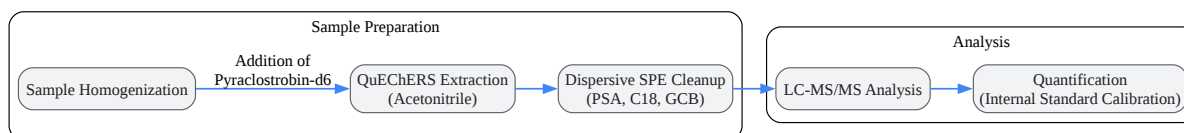
The following table summarizes the recovery percentages of pyraclostrobin in various food matrices as reported in several studies. These studies predominantly employ the QuEChERS

(Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, a testament to its widespread adoption and efficacy in pesticide residue analysis.

Food Matrix	Extraction Method	Analytical Method	Average Recovery (%)	Relative Standard Deviation (RSD) (%)	Reference
Watermelon	QuEChERS	HPLC-MS/MS	93 - 103	≤ 9.1	[1]
Apples	Modified QuEChERS	UHPLC-MS/MS	96.0 - 103.8	0.8 - 2.3	
Peanut (Plant)	Modified QuEChERS	LC-MS/MS	80.3 - 109.4	1.1 - 8.2	
Peanut (Soil)	Modified QuEChERS	LC-MS/MS	80.3 - 109.4	1.1 - 8.2	
Tilapia Tissues	Oasis HLB SPE	UPLC-MS/MS	86.94 - 108.81	0.7 - 4.9	[2]
Pepper	Modified QuEChERS	UPLC-MS/MS	91 - 107	3.7 - 9.6	

Experimental Workflow and Protocols

The analytical workflow for determining pyraclostrobin residues in food matrices generally follows a standardized procedure, as depicted in the diagram below. This process is crucial for ensuring the accurate quantification of pesticide residues.



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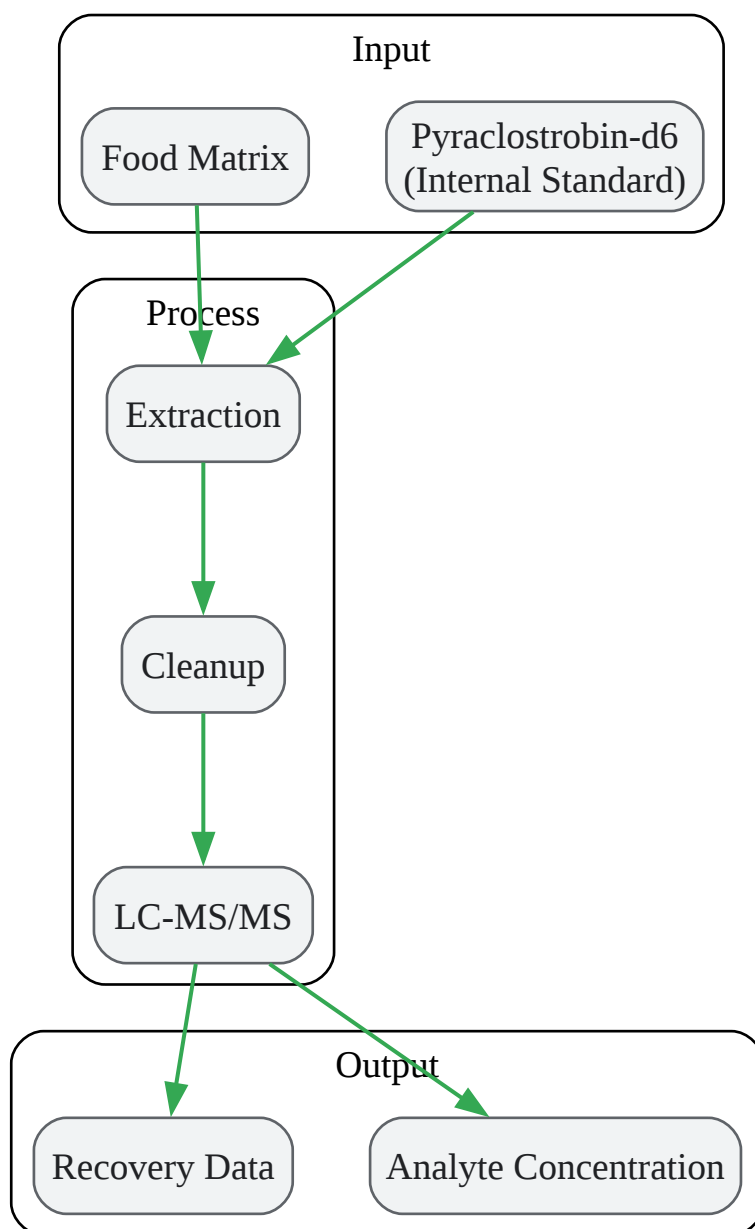
Experimental workflow for pyraclostrobin residue analysis.

A detailed experimental protocol, based on the widely used QuEChERS method, is as follows:

- **Sample Homogenization:** A representative portion of the food matrix (e.g., 10-15 g) is homogenized to ensure uniformity.
- **Internal Standard Spiking:** A known amount of **Pyraclostrobin-d6** solution is added to the homogenized sample.
- **Extraction:** The sample is transferred to a centrifuge tube, and acetonitrile is added as the extraction solvent. The mixture is vigorously shaken. Magnesium sulfate (MgSO_4) and sodium chloride (NaCl) are then added to induce phase separation and are shaken again.
- **Centrifugation:** The tube is centrifuged to separate the acetonitrile layer (containing the pesticides) from the solid food matrix and aqueous layer.
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** An aliquot of the acetonitrile extract is transferred to a microcentrifuge tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids; graphitized carbon black (GCB) to remove pigments and sterols; and C18 to remove non-polar interferences. The choice of sorbents depends on the specific food matrix.
- **Final Preparation and Analysis:** The mixture is vortexed and then centrifuged. The final extract is filtered and transferred to an autosampler vial for analysis by LC-MS/MS.
- **Quantification:** The concentration of pyraclostrobin is determined by comparing the peak area ratio of pyraclostrobin to that of **Pyraclostrobin-d6** against a calibration curve prepared with known concentrations of both the analyte and the internal standard.

Logical Relationship of Analytical Steps

The success of the analytical method hinges on the logical sequence and interplay of its key components. The following diagram illustrates the relationship between the different stages of the analysis.



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